N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-(3-methylbutan-2-yl)bicyclo[221]heptan-2-amine is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction. This involves the reaction of the bicyclo[2.2.1]heptanone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the 3-methylbutan-2-yl Group: The final step involves the alkylation of the amine with 3-methylbutan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl derivatives.
Scientific Research Applications
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as an NMDA receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the flow of ions through the receptor channel . This action can modulate synaptic transmission and has potential therapeutic implications for neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another NMDA receptor antagonist with similar structural features.
N-(2-morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine: Exhibits similar biological activity but with different substituents.
Uniqueness
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-8(2)9(3)13-12-7-10-4-5-11(12)6-10/h8-13H,4-7H2,1-3H3 |
InChI Key |
SCQPNHBDFCWGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CC2CCC1C2 |
Origin of Product |
United States |
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